1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a dihydropyrazole ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of phenyl groups and the thiophene ring. Common reagents used in these reactions include hydrazine, phenylhydrazine, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve efficient production. These methods allow for better control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired transformation. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenylpyrazole-4-propionic acid
- 3-(1,3-Diphenylpyrazol-4-yl)-N,N-dimethylprop-2-enamide
- 2-(2,4-Dichlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole stands out due to its unique combination of structural features, including the presence of both pyrazole and thiophene rings
Properties
IUPAC Name |
[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4OS/c34-29(27-17-10-18-35-27)33-26(19-25(30-33)21-11-4-1-5-12-21)24-20-32(23-15-8-3-9-16-23)31-28(24)22-13-6-2-7-14-22/h1-18,20,26H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODGIKHMCKVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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